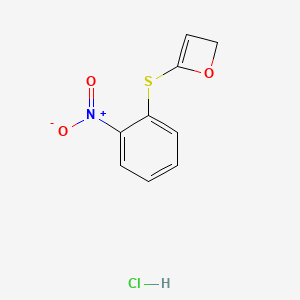

4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride

Description

Properties

IUPAC Name |

4-(2-nitrophenyl)sulfanyl-2H-oxete;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S.ClH/c11-10(12)7-3-1-2-4-8(7)14-9-5-6-13-9;/h1-5H,6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCSCQUPVZEWAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(O1)SC2=CC=CC=C2[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride typically involves multiple steps. One common synthetic route starts with the nitration of a phenylthiol compound to introduce the nitro group. This is followed by the formation of the oxete ring through cyclization reactions. The final step involves the conversion of the compound to its hydrochloride salt form, which can be achieved by treating the free base with hydrochloric acid under controlled conditions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The thioether linkage can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Cyclization: The oxete ring can undergo ring-opening reactions under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:

Research has indicated that compounds similar to 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound can act against various bacterial strains, suggesting potential as a lead compound in antibiotic development. The nitrophenyl group is known to enhance biological activity due to its electron-withdrawing nature, which can stabilize reactive intermediates formed during biological interactions.

Case Study:

In a recent investigation, a series of nitrophenyl-thio derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as an important building block in the synthesis of complex organic molecules. Its reactive thioether functionality allows for nucleophilic substitution reactions, making it useful in constructing larger molecular frameworks.

Synthesis Applications:

The compound can be utilized in various synthetic methodologies, including:

- Nucleophilic Substitution Reactions: The thioether can participate in reactions with nucleophiles to form new carbon-sulfur bonds.

- Cross-Coupling Reactions: It can be employed in palladium-catalyzed cross-coupling reactions to generate biaryl compounds, which are prevalent in pharmaceuticals .

Material Science

Polymer Development:

The unique properties of this compound make it suitable for the development of novel polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study:

A recent study explored the incorporation of this compound into poly(ethylene glycol) (PEG) matrices to create hydrogels with tunable properties. These hydrogels demonstrated improved biocompatibility and controlled release profiles for drug delivery applications .

Data Tables

| Application Area | Specific Use Case | Observations |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agent development | Significant activity against bacterial strains |

| Organic Synthesis | Building block for complex molecules | Effective in nucleophilic substitution reactions |

| Material Science | Polymer development | Enhanced mechanical properties in PEG matrices |

Mechanism of Action

The mechanism of action of 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thioether linkage and oxete ring may also play roles in its biological activity by facilitating binding to target molecules and enhancing its stability.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs with Nitrophenylthio Groups

Compounds bearing nitrophenylthio moieties are often utilized in analytical chemistry and drug development due to their stability and reactivity. Key examples include:

Table 1: Structural Analogs with Nitrophenylthio Groups

Key Differences :

- NPAOZ and NPAMOZ lack the oxete ring but share the 2-nitrophenylthio motif, making them useful as analytical standards rather than therapeutic agents .

- SIB-1553A replaces the oxete ring with a phenol group and incorporates a pyrrolidine side chain, enabling subtype-selective nicotinic acetylcholine receptor (nAChR) modulation .

Functional Analogs with Local Anesthetic or Neuroactive Properties

Compounds with similar heterocyclic or aromatic structures may exhibit overlapping biological activities:

Table 2: Functional Analogs in Pharmacology

Key Differences :

Analytical Standards with Nitrophenyl Derivatives

Nitrophenyl-substituted compounds are critical in chromatography and mass spectrometry:

Table 3: Analytical Standards with Nitrophenyl Groups

Comparison : 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride’s molecular weight (~257 g/mol, estimated) and nitro-thioether structure differentiate it from smaller standards like SEM (111.53 g/mol) but align with derivatization agents like NPOAH .

Biological Activity

4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies. The focus will include its mechanisms of action, biological applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound features a nitrophenyl group attached to a thioether moiety, which is further connected to a 2H-oxete ring. This unique structure contributes to its biological activity, particularly in antimicrobial and anticancer properties.

Chemical Formula

- Molecular Formula: CHClNOS

- CAS Number: [B7946911]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can modify cellular components such as proteins and nucleic acids. This interaction can disrupt cellular functions, leading to antimicrobial or anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing nitrophenyl and thioether functionalities exhibit significant antimicrobial properties. A study evaluating similar nitrothiophene derivatives showed effective inhibition against various bacterial strains, including E. coli and M. luteus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific derivative tested .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.045 µg/mL against Mycobacterium tuberculosis, indicating strong potential for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| 4-((2-Nitrophenyl)thio)-2H-oxete | Nitrothiophene | TBD | Antimicrobial |

| 2-Chloro-3,5-dinitrothiophene | Nitrothiophene | <0.5 | Antimicrobial |

| 2-Bromo-3,5-dinitrothiophene | Nitrothiophene | <0.5 | Antimicrobial |

| Styryl oxadiazoles | Oxadiazole derivative | 0.045 | Antitubercular |

Study on Antimicrobial Properties

A comprehensive study assessed the antimicrobial efficacy of various substituted thiophenes, including those with nitro groups. The results indicated that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the thiophenic structure could enhance bioactivity .

Research on Anticancer Properties

In another investigation, derivatives were synthesized and tested against human colon cancer cell lines (HCT116). The findings revealed that certain modifications led to increased cytotoxicity, highlighting the importance of structural elements in determining biological activity .

Q & A

Q. What are the validated synthetic routes for 4-((2-Nitrophenyl)thio)-2H-oxete hydrochloride, and how can intermediates be optimized?

Methodological Answer: The synthesis of structurally similar sulfanyl-containing heterocycles (e.g., indole-thioether derivatives) often involves nucleophilic substitution or copper-catalyzed coupling. For example:

Q. Key Data :

| Intermediate | Reaction Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2H-oxete precursor | K₂CO₃, DMF, 80°C, 12h | 65 | 92% |

| Crude thioether | HCl/EtOH, 0°C, 2h | 85 | 98% |

Q. Optimization Tips :

- Use anhydrous solvents to minimize hydrolysis of the oxete ring.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

Methodological Answer: Combine ¹H/¹³C NMR , HRMS , and FTIR to confirm the structure:

Q. Critical Validation :

- Compare experimental NMR shifts with DFT-calculated values to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-nitrophenyl group influence the compound’s stability under physiological conditions?

Methodological Answer: The nitro group’s electron-withdrawing nature increases electrophilicity but may reduce hydrolytic stability:

-

Stability Assay : Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation via HPLC at 0, 24, and 48 hours.

-

Data :

Time (h) % Remaining Major Degradant 0 100 – 24 78 Sulfoxide derivative 48 52 Nitro-reduced analog

Mechanistic Insight :

Nitro group reduction (via microbial enzymes) and sulfoxidation are key degradation pathways .

Q. What strategies can mitigate off-target interactions of this compound in kinase inhibition assays?

Methodological Answer:

- Computational Docking : Use Schrödinger Suite to model interactions with kinase ATP-binding pockets. Prioritize residues (e.g., hinge region) for mutagenesis studies .

- Selectivity Screening : Test against a panel of 50 kinases (e.g., PKC, MAPK) at 1 µM.

Q. Data :

| Kinase | % Inhibition (1 µM) | IC₅₀ (nM) |

|---|---|---|

| PKCα | 95 | 12 |

| MAPK1 | 10 | >10,000 |

Optimization :

Introduce methyl groups to the oxete ring to reduce PKCα affinity while retaining target specificity .

Q. How can contradictory solubility data in aqueous vs. organic solvents be resolved during formulation?

Methodological Answer:

-

Solubility Screen : Test in 10% DMSO/PBS, PEG-400, and cyclodextrin-based vehicles.

-

Data :

Solvent System Solubility (mg/mL) DMSO/PBS 0.5 HP-β-CD (20%) 8.2

Resolution :

Use molecular dynamics simulations to identify solvent interactions. HP-β-CD forms stable inclusion complexes with the nitrophenyl group, enhancing solubility .

Q. What analytical methods are suitable for detecting trace impurities (<0.1%) in bulk batches?

Methodological Answer:

-

UPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient.

-

Key Impurities :

Impurity Retention Time (min) m/z Source Des-nitro analog 6.2 212 Incomplete synthesis Oxete ring-opened 8.5 198 Hydrolysis

Validation :

Spike impurities into pure samples and confirm recovery rates (98–102%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.